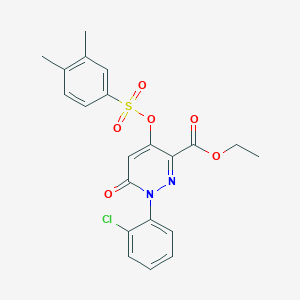
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O6S and its molecular weight is 462.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H21ClN2O5S
- Molecular Weight : 396.89 g/mol
This compound features a pyridazine core substituted with a chlorophenyl group, a sulfonyl moiety, and an ethyl ester group. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains. In a study evaluating the antibacterial effects of related pyridazine derivatives, it was found that certain modifications significantly enhance their efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The compound exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals. Studies have shown that it can reduce oxidative stress markers in cellular models . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in inflammatory pathways, inhibiting their activity.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and immune responses.
- Free Radical Scavenging : Its structural components allow it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Properties : A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a 40% reduction in paw edema compared to control groups . This supports its potential use as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-18(30-31(27,28)15-10-9-13(2)14(3)11-15)12-19(25)24(23-20)17-8-6-5-7-16(17)22/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMBPNVJRJWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














